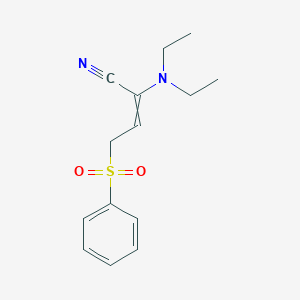
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a diethylamino group, and a but-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable precursor, followed by the introduction of the diethylamino group and the formation of the but-2-enenitrile moiety. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The diethylamino group may enhance the compound’s solubility and ability to penetrate biological membranes, while the nitrile group can participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenesulfonyl)-2-(dimethylamino)but-2-enenitrile
- 4-(Benzenesulfonyl)-2-(diethylamino)but-2-ynenitrile
- 4-(Benzenesulfonyl)-2-(diethylamino)but-2-enamide
Uniqueness
4-(Benzenesulfonyl)-2-(diethylamino)but-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
93101-86-1 |
|---|---|
Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-(diethylamino)but-2-enenitrile |
InChI |
InChI=1S/C14H18N2O2S/c1-3-16(4-2)13(12-15)10-11-19(17,18)14-8-6-5-7-9-14/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
HJHZJXHQGSQHCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CCS(=O)(=O)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)

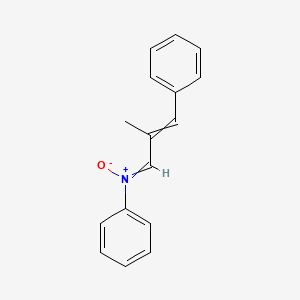
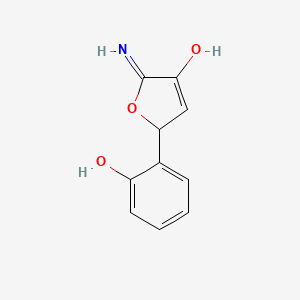
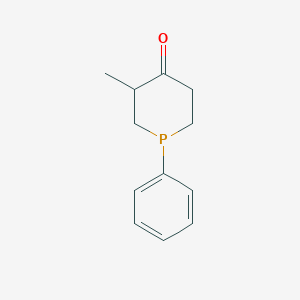
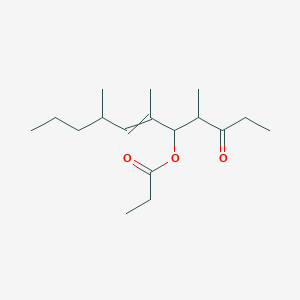

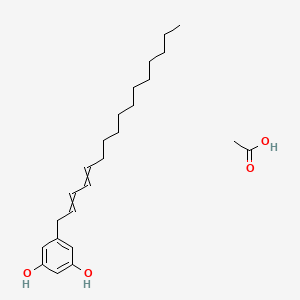
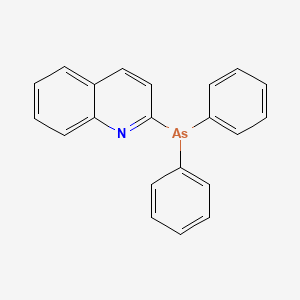
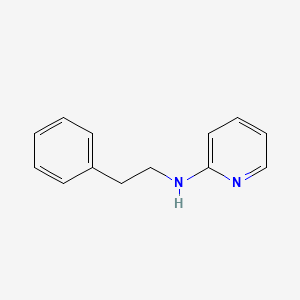
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
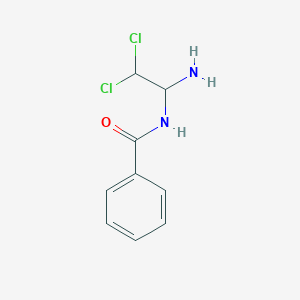
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
